Lansoprazole β-D-Glucuronide
CAS No.:
Cat. No.: VC0209548
Molecular Formula: C₂₂H₂₂F₃N₃O₈S
Molecular Weight: 545.49
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₂H₂₂F₃N₃O₈S |
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Molecular Weight | 545.49 |
Introduction
Biochemical Properties and Structural Analysis
Chemical Structure
Lansoprazole β-D-Glucuronide is characterized by the conjugation of glucuronic acid to lansoprazole via a glycosidic bond. The chemical formula is , reflecting the addition of oxygen atoms and functional groups associated with glucuronic acid . This conjugated structure enhances water solubility compared to the parent compound, facilitating its excretion.
The molecular weight of lansoprazole β-D-Glucuronide is approximately 541.49 g/mol, which is higher than lansoprazole due to the added glucuronic acid moiety . The presence of polar hydroxyl groups in glucuronic acid contributes to increased hydrophilicity.
Physicochemical Properties
The physicochemical properties of lansoprazole β-D-Glucuronide include:
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Solubility: Enhanced aqueous solubility due to glucuronic acid conjugation.
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Stability: Stability under physiological pH conditions but susceptible to enzymatic hydrolysis.
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Polarity: Increased polarity facilitates renal clearance.
These properties are critical for understanding its pharmacokinetics and disposition in biological systems.
Metabolic Pathways and Synthesis
Formation via Glucuronidation
The synthesis of lansoprazole β-D-Glucuronide occurs primarily in the liver through the action of UGT enzymes. Lansoprazole undergoes phase I metabolism involving oxidation and hydroxylation mediated by cytochrome P450 enzymes (CYP3A4 and CYP2C19) . Subsequently, phase II metabolism involves conjugation with glucuronic acid, catalyzed by UGT enzymes such as UGT1A1 and UGT2B7 .
This biotransformation serves two purposes:
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Detoxification: Reducing toxicity by converting lipophilic compounds into hydrophilic derivatives.
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Excretion: Facilitating elimination via urine or bile.
Enzymatic Specificity
The specificity of UGT enzymes in catalyzing glucuronidation is influenced by genetic polymorphisms, which may affect the rate of metabolite formation among individuals . Variability in UGT activity can have clinical implications, especially in populations with impaired hepatic function.
Pharmacokinetics and Disposition
Absorption and Distribution
Lansoprazole is rapidly absorbed following oral administration due to its gastric acid-resistant formulation . Once absorbed, it binds extensively to plasma proteins (~97%), which influences its distribution in tissues . The formation of lansoprazole β-D-Glucuronide occurs post-distribution as part of hepatic metabolism.
Elimination
The elimination half-life () of lansoprazole ranges between 1.3 and 2.1 hours in healthy individuals . Approximately 15–23% of the administered dose is excreted as free or conjugated metabolites, including lansoprazole β-D-Glucuronide . Renal clearance plays a significant role in eliminating this metabolite.
Impact of Hepatic Impairment
In patients with severe hepatic impairment, the clearance of lansoprazole decreases significantly, leading to elevated plasma concentrations and prolonged . This alteration affects the formation and accumulation of metabolites such as lansoprazole β-D-Glucuronide.
Clinical Implications
Therapeutic Relevance
The study of lansoprazole β-D-Glucuronide provides insights into:
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Drug efficacy: Understanding how metabolic pathways influence therapeutic outcomes.
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Safety profiles: Evaluating potential toxicity or adverse effects associated with metabolite accumulation.
For example, patients with compromised liver function may exhibit altered drug metabolism that necessitates dose adjustments.
Drug Interactions
Research Findings: Data Tables
To provide clarity on key findings related to lansoprazole β-D-Glucuronide, data tables summarizing pharmacokinetic parameters and clinical implications are presented below:
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